5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine
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Overview
Description
“5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine” is a chemical compound with the molecular formula C13H20N4O . It has a molecular weight of 248.33 . The compound is in the form of a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)/t10-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not specified in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis of novel compounds incorporating pyrazole, piperidine, and aniline moieties, aiming at understanding their molecular structure through X-ray crystallography combined with Hirshfeld and DFT calculations. Such studies shed light on the intermolecular interactions that control molecular packing, crucial for the development of materials with specific physical properties (Shawish et al., 2021).
Biological Activity Studies
Compounds with piperazine moieties have been investigated for their biological activities. For instance, a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, derived from various heterocyclic models, exhibited significant antibacterial activity, showcasing the potential of these compounds in developing new antibiotics (Mohanty et al., 2015).
Pharmacological Applications
The design of G protein-biased dopaminergics based on the structural motif of 1,4-disubstituted aromatic piperazines demonstrates the potential of such compounds in creating novel therapeutics for psychiatric disorders. Incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage led to high-affinity dopamine receptor partial agonists, illustrating the intricate relationship between compound structure and functional selectivity at dopamine D2 receptors (Möller et al., 2017).
Chemical Capture and Characterization
The characterization of blends of piperazine with 2-amino-2-methyl-1-propanol for carbon dioxide capture highlights the utility of these compounds in environmental applications. This research provides vital data on solid solubility, CO2 solubility, mass transfer rate, and other properties essential for optimizing CO2 capture processes (Li et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-10-7-16(12-8-18-9-12)4-5-17(10)11-2-3-13(14)15-6-11/h2-3,6,10,12H,4-5,7-9H2,1H3,(H2,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNQWEAMPOEXAR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CN=C(C=C2)N)C3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=CN=C(C=C2)N)C3COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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